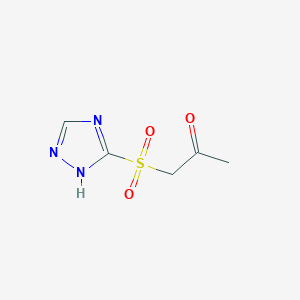
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BCS-1 belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. In recent years, BCS-1 has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide involves its interaction with various enzymes and proteins in the body. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells. By inhibiting the activity of this enzyme, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can prevent the growth and spread of cancer cells. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in the body. By inhibiting the activity of this enzyme, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can alter the pH of cancer cells, making them more susceptible to other cancer treatments. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can induce apoptosis in cancer cells and prevent their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in its purest form, making it more suitable for scientific research. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to have low toxicity, making it a safer alternative to other chemicals that are used in lab experiments. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments is its high cost. The synthesis method is complex and requires expensive reagents, making it more difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide. One of the main areas of research is the development of new cancer treatments that incorporate N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide. Researchers are exploring the use of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in combination with other cancer treatments to increase their effectiveness. Additionally, researchers are studying the potential use of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in other diseases, such as diabetes and inflammation. Further research is needed to fully understand the potential applications of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in medicine.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of enzymes that are essential for cancer cell survival, making it a promising candidate for cancer therapy. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been studied for its potential use in treating other diseases, such as diabetes and inflammation.
Eigenschaften
Produktname |
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C19H13ClFNO3S |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H13ClFNO3S/c20-14-6-11-18(17(12-14)19(23)13-4-2-1-3-5-13)22-26(24,25)16-9-7-15(21)8-10-16/h1-12,22H |
InChI-Schlüssel |
IWKVLLDLPZBWSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)
